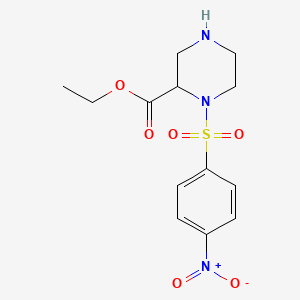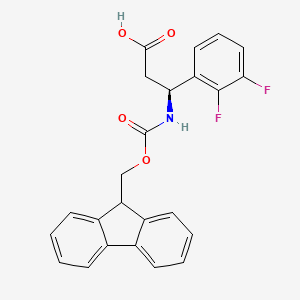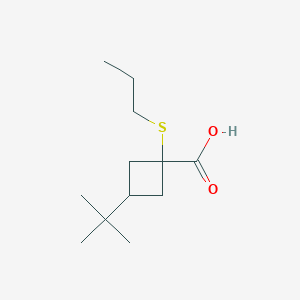
tert-Butyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a thian-4-yl moiety with a dioxo functional group, and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate typically involves the following steps:
Formation of the thian-4-yl intermediate: This step involves the preparation of the thian-4-yl moiety with the dioxo functional group. The reaction conditions often include the use of sulfur-containing reagents and oxidizing agents.
Introduction of the hydroxyethyl group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.
Carbamate formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxo functional group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Sulfoxides and sulfones: Products of oxidation reactions.
Hydroxyl derivatives: Products of reduction reactions.
Substituted carbamates: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylcarbamate: Similar structure but with a methyl group instead of a hydroxyethyl group.
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a hydroxyethyl group.
tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-methoxyethyl)carbamate: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
The uniqueness of tert-butyl N-(1,1-dioxo-1lambda6-thian-4-yl)-N-(2-hydroxyethyl)carbamate lies in its hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H23NO5S |
|---|---|
Peso molecular |
293.38 g/mol |
Nombre IUPAC |
tert-butyl N-(1,1-dioxothian-4-yl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(15)13(6-7-14)10-4-8-19(16,17)9-5-10/h10,14H,4-9H2,1-3H3 |
Clave InChI |
JRIRWPGOPLDNNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCO)C1CCS(=O)(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


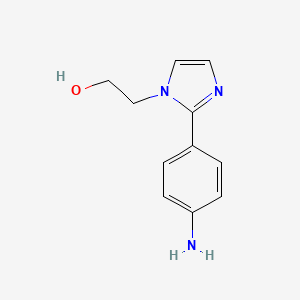
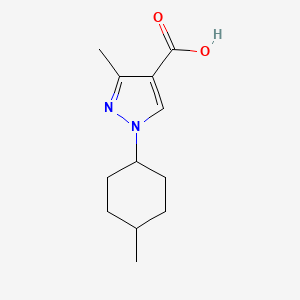
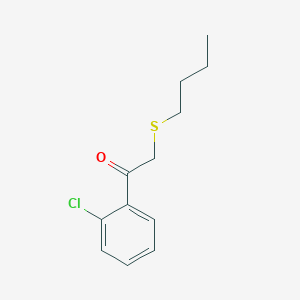



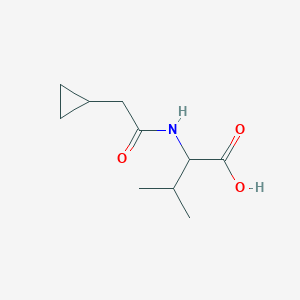
![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)
